molecular formula C14H16O4S B1671260 Esonarimod CAS No. 101973-77-7

Esonarimod

Cat. No. B1671260
M. Wt: 280.34 g/mol
InChI Key: YRSSFEUQNAXQMX-UHFFFAOYSA-N
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Description

Esonarimod (also known as KE-298) is a derivative of propionic acid developed in Japan . It has been shown to suppress various animal models of arthritis by inhibiting the production of inflammatory cytokines, such as IL-1β, IL-6, and IL-8 .


Synthesis Analysis

An efficient and practical procedure for the synthesis of Esonarimod has been developed . The intermediate, 2-methylene-4-(4-methylphenyl)-4-oxobutanoic acid, was prepared by Friedel–Crafts acylation of toluene with itaconic anhydride in the presence of aluminum trichloride and nitrobenzene . Esonarimod was then prepared by Michael addition of the intermediate with thioacetic acid .


Molecular Structure Analysis

The molecular formula of Esonarimod is C14H16O4S . It has a molecular weight of 280.34 .


Chemical Reactions Analysis

The synthesis of Esonarimod involves a Friedel–Crafts acylation followed by a Michael addition . The Friedel–Crafts acylation of toluene with itaconic anhydride yields an intermediate, which then undergoes a Michael addition with thioacetic acid to produce Esonarimod .


Physical And Chemical Properties Analysis

Esonarimod is a solid, white to off-white compound . It is soluble in DMSO .

Scientific Research Applications

Antirheumatic Activity

Esonarimod, identified as (+/-)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, has been developed as a new antirheumatic drug. Research by Noguchi et al. (2002) focused on synthesizing the enantiomers of deacetylesonarimod, the active metabolites of esonarimod, and comparing their antirheumatic activities. They found no significant difference in antirheumatic activity between the two enantiomers (Noguchi, Onodera, Tomisawa, Yamashita, Takeshita, & Yokomori, 2002).

Metabolism in Rats

A study by Yamaguchi et al. (2001) investigated the biotransformation of esonarimod in rats. They found that esonarimod is predominantly transformed into a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and then undergoes extensive metabolism, mainly S-methylation followed by a combination of S-oxidation and oxidative conversion of the aromatic methyl group (Yamaguchi, Ohmichi, Hasegawa, Yoshida, Ogawa, & Higuchi, 2001).

Synthesis for Antirheumatic Use

Noguchi et al. (2003) established an efficient large-scale synthesis process for Esonarimod, which was repeated multiple times with reproducible results. This synthesis is crucial for the production of the drug for antirheumatic purposes (Noguchi, Onodera, Ito, Yoshida, & Yokomori, 2003).

Enzymatic Metabolism in Human Liver

A study by Ohmi et al. (2003) focused on the S-oxidation of S-methyl-esonarimod, an active metabolite of esonarimod, in human liver microsomes. They identified flavin-containing monooxygenase (FMO) as the responsible enzyme for this metabolism, providing insights into the drug's processing in the human body (Ohmi, Yoshida, Endo, Hasegawa, Akimoto, & Higuchi, 2003).

Comparative Pharmacological Effects

Another study by Noguchi et al. (2003) synthesized derivatives of 5-(phenylthiophene)-3-carboxylic acid, a metabolite of esonarimod, to develop new antirheumatic drugs. They evaluated the antagonistic effects of these derivatives toward interleukin (IL)-1 in mice and their suppressive effects against adjuvant-induced arthritis (AIA) in rats, comparing these to the effects of esonarimod (Noguchi, Hasegawa, Tomisawa, & Mitsukuchi, 2003).

Reactivity of Thiol Moiety

A study by Hasegawa et al. (2002) investigated the reactivity of the thiol moiety of M-I, an active metabolite of esonarimod, in rats. They found that the reactivity of the thiol moiety of M-I is extremely low, which is crucial for understanding the safety profile of the drug (Hasegawa, Omi, Endo, Yoshida, & Higuchi, 2002)

properties

IUPAC Name

2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSFEUQNAXQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048805
Record name Esonarimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esonarimod

CAS RN

101973-77-7
Record name α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101973-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Esonarimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Esonarimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESONARIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
N Ohmi, H Yoshida, H Endo, M Hasegawa… - Xenobiotica, 2003 - Taylor & Francis
… unchanged esonarimod accounts for only a small amount of the drug and the main components were active metabolites (figure 1), deacetyl-esonarimod (M1) and Smethyl-esonarimod (…
Number of citations: 35 www.tandfonline.com
T Noguchi, A Onodera, K Tomisawa… - Chemical and …, 2002 - jstage.jst.go.jp
An efficient and practical procedure for the synthesis of esonarimod,(R, S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (1), a new antirheumatic drug, has been developed…
Number of citations: 12 www.jstage.jst.go.jp
JI Yamaguchi, M Ohmichi, M Hasegawa… - Drug metabolism and …, 2001 - ASPET
… The toxicity of esonarimod is significantly lower than that of d-… of esonarimod should be clarified. The objective of this study was to investigate the in vivo metabolism of esonarimod in …
Number of citations: 11 dmd.aspetjournals.org
T Noguchi, A Onodera, K Tomisawa… - Bioorganic & medicinal …, 2002 - Elsevier
We have developed esonarimod, (±)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid, as a new antirheumatic drug. Now we describe herein the preparation of the …
Number of citations: 4 www.sciencedirect.com
T Noguchi, A Onodera, M Ito, M Yoshida… - Synthetic …, 2003 - Taylor & Francis
An efficient large-scale synthesis of Esonarimod, (R,S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (1), a new antirheumatic drug, was established. A small amount of …
Number of citations: 3 www.tandfonline.com
M Hasegawa, N Omi, H Endo… - Journal of pharmacy …, 2002 - academic.oup.com
The reactivity of the thiol moiety of the active main metabolite (MI) of esonarimod (kE-298), a novel anti-rheumatic agent, was investigated in rats. After repeated oral administration of 14 …
Number of citations: 6 academic.oup.com
N Toshiya, O Akira, T Kazuyuki… - CHEMICAL & …, 2002 - cir.nii.ac.jp
An efficient and practical procedure for the synthesis of esonarimod,(R, S)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (1), a new antirheumatic drug, has been developed…
Number of citations: 1 cir.nii.ac.jp
T Noguchi, A Onodera, K Tomisawa - Heterocycles: an international …, 2002 - cir.nii.ac.jp
Synthesis of Dihydrothiophene Derivatives as Metabolites of Esonarimod | CiNii Research … Synthesis of Dihydrothiophene Derivatives as Metabolites of Esonarimod …
Number of citations: 1 cir.nii.ac.jp
M Molnár, CO Kappe, SB Ötvös - Advanced Synthesis & …, 2023 - Wiley Online Library
… flow strategy furnishes an accelerated and inherently scalable entry into enantioenriched α‐alkylated aldehydes including a chiral key intermediate of the antirheumatic esonarimod. …
Number of citations: 2 onlinelibrary.wiley.com
J Zhang, MA Cerny, M Lawson… - … of biochemical and …, 2007 - Wiley Online Library
… Compound 3b represents a close analog of S-methylesonarimod, with replacement of a distal methyl group with a methoxy group. However, such modification dramatically changed the …
Number of citations: 35 onlinelibrary.wiley.com

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